molecular formula C10H12BrCl2O3PS B052125 Bromophos-ethyl CAS No. 4824-78-6

Bromophos-ethyl

Cat. No. B052125
CAS RN: 4824-78-6
M. Wt: 394 g/mol
InChI Key: KWGUFOITWDSNQY-UHFFFAOYSA-N
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Description

Bromophos-ethyl, developed in 1963 and patented in many countries, is an organophosphorus insecticide known by trade names such as NEXION and NEXAGAN. It has been marketed globally and studied for its effectiveness and properties (Eichler, 1972).

Synthesis Analysis

The synthesis of Bromophos-ethyl and its related compounds involves multiple chemical steps, leading to the formation of organophosphorus derivatives with varied biological activities. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate demonstrates the complexity and precision required in creating such compounds (Luo et al., 2019).

Molecular Structure Analysis

The molecular structure of Bromophos-ethyl and similar organophosphorus compounds can be characterized through crystallography and spectroscopic methods. For example, studies on ethylene di-11-bromoundecanoate reveal insights into the crystalline structure, providing a model for understanding the hydrophobic moiety of saturated phospholipids in biological membranes (Dorset & Hybl, 1972).

Chemical Reactions and Properties

Bromophos-ethyl interacts with various chemicals and biological targets due to its organophosphorus nature. Research on the synthesis and bioactivity of bromo-substituted compounds indicates the potential for significant antibacterial, fungal, and insecticidal activity, showcasing the chemical reactivity and utility of Bromophos-ethyl derivatives (Srinivasulu et al., 2008).

Physical Properties Analysis

The physical properties of Bromophos-ethyl, such as solubility, stability, and melting point, are crucial for its application and effectiveness as an insecticide. While specific studies on these physical properties are not directly cited, they can be inferred from the general characteristics of organophosphorus insecticides and their application methods.

Chemical Properties Analysis

Bromophos-ethyl's chemical properties, including its reactivity with other substances, toxicity, and mechanism of action as an insecticide, are key to its widespread use. The compound's efficacy against livestock ticks and moderate mammalian toxicity highlight its selective toxicity profile and utility in pest control (Fiedler & Van Vuuren, 1966).

Scientific Research Applications

Bromophos-ethyl is an organophosphorus insecticide . It was developed in 1963 and patented in many countries . Preparations containing these active ingredients are marketed throughout the world under the trade names NEXION and NEXAGAN .

  • Scientific Field: Agriculture

    • Application : Bromophos-ethyl is used as a broad-spectrum insecticide and acaricide to control biting and sucking pests . It’s used on crops like stored wheat grain, maize, rice, cotton, fruit, and in forestry .
  • Scientific Field: Environmental Science

    • Application : Study of the environmental impact of Bromophos-ethyl. It has a low aqueous solubility and is quite volatile . It is not generally persistent in soil systems but has the potential to leach to groundwater .
    • Results/Outcomes : Bromophos-ethyl is highly toxic to honeybees and aquatic invertebrates but slightly less so to most other species .

Safety And Hazards

Bromophos-ethyl is highly toxic to honeybees and aquatic invertebrates but slightly less so to most other species . It is moderately toxic to mammals if ingested . It is also classified as toxic if swallowed or in contact with skin .

properties

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3
Source PubChem
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InChI Key

KWGUFOITWDSNQY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12BrCl2O3PS
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DSSTOX Substance ID

DTXSID6041684
Record name Bromophos-ethyl
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Molecular Weight

394.0 g/mol
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Physical Description

Colorless to pale yellow liquid; [Merck Index]
Record name Bromophos-ethyl
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Boiling Point

122-133 °C at 0.001 mm Hg
Record name BROMOPHOS-ETHYL
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Solubility

Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C
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Density

1.52-1.55 at 20 °C
Record name BROMOPHOS-ETHYL
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Vapor Pressure

4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C)
Record name BROMOPHOS-ETHYL
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Product Name

Bromophos-ethyl

Color/Form

Colorless to pale yellow liquid

CAS RN

4824-78-6
Record name Bromophos-ethyl
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Record name Bromophos-ethyl [BSI:ISO]
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Record name Bromophos-ethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
KO Kim, YJ Kim, YT Lee, BD Hammock… - Journal of agricultural …, 2002 - ACS Publications
… for bromophos-ethyl from which specific antibodies to bromophos-ethyl were obtained. Using the antibodies, sensitive and selective ELISAs for bromophos-ethyl were developed. …
Number of citations: 37 pubs.acs.org
G Muacevic - Toxicology and Applied Pharmacology, 1973 - Elsevier
… Bromophos-ethyl is a colorless … bromophos-ethyl is stable, but if alkaline reaction occurs (pH 9), hydrolysis takes place. Batch 1487 of pure and batch 19/20 of technical bromophos-ethyl …
Number of citations: 2 www.sciencedirect.com
CA Schuntner, PG Thompson - Australian Journal of Biological …, 1978 - CSIRO Publishing
… bromophos-ethyl and its oxon were potent inhibitors of mixed-function oxidase in vivo and it seemed that the slow oxidative metabolism of bromophos-ethyl … with bromophos-ethyl or with …
Number of citations: 1 www.publish.csiro.au
P Santhoshkumar, S Karanth… - Toxicological …, 1996 - academic.oup.com
Bromophos (Bp) and ethylbromophos (EBp) are two structurally homologous organophosphorus (OP) insecticides which show wide differences in their toxicity as well as neurotoxic …
Number of citations: 16 academic.oup.com
J Golestani - Pesticide Science, 1970 - Wiley Online Library
… Field experiments were carried out in Iran during 1966 to evaluate bromophos-ethyl against larvae of … Persistence of bromophosethyl could be related to the rate of water exchange. …
Number of citations: 1 onlinelibrary.wiley.com
YA Kim, HS Lee, YC Park, YT Lee - Environmental research, 2000 - Elsevier
Since organophosphorus pesticides can be oxidized to oxons in vivo and in the environment and their determination based on inhibition of cholinesterases can be more sensitive after …
Number of citations: 43 www.sciencedirect.com
BG Luke, CJ Dahl - Journal of the Association of Official …, 1976 - academic.oup.com
… from the debromination of bromophos-ethyl, while the other, 0… detected in association with bromophos-ethyl. Using flame … on the metabolism of bromophos and bromophos-ethyl (5-7) …
Number of citations: 15 academic.oup.com
BM Francis, LG Hansen, RA Metcalf… - … Science & Health Part …, 1982 - Taylor & Francis
Eight pairs of O‐methyl and O‐ethyl O‐(substituted‐phenyl) phenylphosphonothionates were evaluated with respect to their delayed neurotoxic activity in hens. O‐methyl compounds …
Number of citations: 12 www.tandfonline.com
F Musshoff, H Junker, B Madea - Journal of chromatographic …, 2002 - academic.oup.com
… A simple and rapid procedure for the determination of 22 organophosphorous pesticides (bromophos-ethyl, bromophos-methyl, chlorfenvinphos, chlorpyriphos, demethon-S-…
Number of citations: 90 academic.oup.com
D Eichler - Residue Reviews/Rückstands-Berichte: Residues of …, 1972 - Springer
… moleeule: 1) oxidation of bromophosethyl to bromoxon-ethyl, … , most of the bromophos-ethyl is metabolized by hydrolysis of … earried out with labelled bromophos-ethyl in plants. However…
Number of citations: 14 link.springer.com

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